Protoconstipatic acid
Description
Structure
3D Structure
Properties
CAS No. |
73036-29-0 |
|---|---|
Molecular Formula |
C21H36O5 |
Molecular Weight |
368.5 g/mol |
IUPAC Name |
(2S,3R)-2-[(14S)-14-hydroxypentadecyl]-4-methylidene-5-oxooxolane-3-carboxylic acid |
InChI |
InChI=1S/C21H36O5/c1-16(22)14-12-10-8-6-4-3-5-7-9-11-13-15-18-19(20(23)24)17(2)21(25)26-18/h16,18-19,22H,2-15H2,1H3,(H,23,24)/t16-,18-,19+/m0/s1 |
InChI Key |
UYUDMGMNHAKPEV-YTQUADARSA-N |
SMILES |
CC(CCCCCCCCCCCCCC1C(C(=C)C(=O)O1)C(=O)O)O |
Isomeric SMILES |
C[C@@H](CCCCCCCCCCCCC[C@H]1[C@@H](C(=C)C(=O)O1)C(=O)O)O |
Canonical SMILES |
CC(CCCCCCCCCCCCCC1C(C(=C)C(=O)O1)C(=O)O)O |
Other CAS No. |
73036-29-0 |
Synonyms |
protoconstipatic acid |
Origin of Product |
United States |
Natural Occurrence and Ecological Distribution
Isolation from Lichen Species and Genera
Protoconstipatic acid has been identified and isolated from a diverse range of lichen genera and species across various geographical locations. Often, it co-occurs with structurally related compounds such as constipatic acid and dehydroconstipatic acid. wikipedia.org
Central Asian Lichens
Research on lichens from Central Asia has revealed the presence of this compound, primarily in the form of glycosides. nih.govresearchgate.netresearchgate.net In these compounds, the this compound acts as the aglycone (the non-sugar component) and is linked to a saccharide moiety. nih.govresearchgate.netnih.gov Spectroscopic analysis of extracts from these lichens led to the elucidation of several new glycosidic compounds. nih.govglycoscience.ruglycoscience.ru The sugar units attached to the aglycone can consist of one or two sugars, such as glucose, apiose, rhamnose, xylose, or arabinose. nih.govresearchgate.netglycoscience.ru Further studies have also identified glucosides where the saccharide moiety is made up of four glucose units. nih.gov
Cladonia furcata
This compound has been reported in Cladonia furcata, a species of coastal lichen. organic-chemistry.orgglycoscience.ru It exists as the aglycone of a family of glycosides isolated from this lichen. organic-chemistry.org The compound is also found in culture filtrates of Cladonia furcata. researchgate.netresearchgate.net
Parmelia xanthosorediata
The lichen Parmelia xanthosorediata is a notable source of this compound. jjh.czuio.no In a 1979 study, this compound was isolated and characterized from this species, which belongs to the subgenus Xanthoparmelia. jjh.cz Its isolation was reported alongside two other new aliphatic acids: constipatic acid and dehydroconstipatic acid. jjh.czuio.no These compounds are considered to be closely related to protolichesterinic acid. uio.no The presence of this compound has also been noted in cultured filtrates of this species. researchgate.netresearchgate.net
Neuropogon trachycarpus
While direct isolation of this compound from Neuropogon trachycarpus is not explicitly detailed in the provided research, its close biosynthetic relationship to compounds found in this lichen is established. anbg.gov.au Neuropogon trachycarpus is known to contain several aliphatic acids, including neuropogolic acid and isomuronic acid, which are related to lichesterinic acid. researchgate.netresearchgate.netglobalauthorid.com Constipatic acid, which occurs in Neuropogon trachycarpus, is listed as being biosynthetically related to this compound. anbg.gov.au
Xanthoparmelia Species
Several species within the genus Xanthoparmelia are known to produce this compound. It was one of the related compounds reported when constipatic acid was first identified from the Australian lichen Xanthoparmelia constipata. wikipedia.org The compound has also been identified in Xanthoparmelia camtschadalis and Xanthoparmelia tinctina collected from the Tian-Shan mountains. researchgate.net Furthermore, a species new to science, Xanthoparmelia perezdepazii, found in the Canary Islands, is chemically characterized by the presence of usnic acid, constipatic acid, and this compound in its medulla. cambridge.orgresearchgate.netcambridge.org
Table 1: Documented Occurrence of this compound in Lichen Genera/Species
| Lichen Species/Group | Form of Occurrence | Co-occurring Compounds | References |
|---|---|---|---|
| Central Asian Lichens | Glycosides (Aglycone) | Murolic acid, allo-murolic acid | nih.govresearchgate.netresearchgate.netnih.gov |
| Cladonia furcata | Aglycone of glycosides, also in culture filtrates | Fumarprotocetraric acid | researchgate.netorganic-chemistry.orgglycoscience.ruresearchgate.netresearchgate.net |
| Parmelia xanthosorediata | Free acid, also in culture filtrates | Constipatic acid, dehydroconstipatic acid | researchgate.netresearchgate.netjjh.czuio.no |
| Neuropogon trachycarpus | Biosynthetically related to contained compounds | Constipatic acid, neuropogolic acid, isomuronic acid | anbg.gov.auresearchgate.net |
| Xanthoparmelia perezdepazii | Free acid | Usnic acid, constipatic acid | cambridge.orgresearchgate.netcambridge.org |
| Xanthoparmelia camtschadalis | Not specified | Not specified | glycoscience.ruresearchgate.netnih.gov |
| Lecanora fructulosa | Not specified, also in culture filtrates | Not specified | researchgate.netglycoscience.ruresearchgate.netnih.govnaturalproducts.net |
Lecanora fructulosa
This compound has been reported as a constituent of the lichen Lecanora fructulosa. glycoscience.runih.govnaturalproducts.net It has also been noted in the cultured filtrates of this species, indicating its production by the lichen's fungal symbiont. researchgate.netresearchgate.net
Occurrence in Other Biological Sources (e.g., mosses, fungi, cultured filtrates)
This compound is not exclusively found in lichens; its presence has been identified in a variety of other biological sources, including mosses and fungi. researchgate.net The compound has been isolated from the culture filtrates of several fungal species, indicating its role as a secondary metabolite. researchgate.netresearchgate.net
Research has confirmed the presence of this compound in the cultured filtrates of microorganisms such as Parmelia xanthosorediata, Cladonia furcata, and Lecanora fructulosa. researchgate.netresearchgate.net Furthermore, it has been identified in the culture filtrate of a Penicillium species, where it was isolated from a potato dextrose medium. researchgate.netjst.go.jp Studies on fungal glycomes have also classified this compound as one of the unique carboxylic acid residues found in fungal glycans. nih.gov
Table 1: Non-Lichen Biological Sources of this compound
| Source Type | Specific Organism/Culture | Reference(s) |
|---|---|---|
| Mosses | General mention | researchgate.net |
| Fungi | Penicillium sp. | researchgate.netjst.go.jp |
| Fungal glycans (general) | nih.gov | |
| Cultured Filtrates | Parmelia xanthosorediata | researchgate.netresearchgate.net |
| Cladonia furcata | researchgate.netresearchgate.netorganic-chemistry.org |
Chemo-taxonomic Significance in Lichenology
The detection of secondary metabolites like this compound is a cornerstone of chemotaxonomy, providing crucial markers for distinguishing between lichen species that may be morphologically similar. anbg.gov.au this compound, often found alongside the related constipatic and dehydroconstipatic acids, plays a significant role in defining chemical variations within and between lichen genera. wikipedia.orgpublish.csiro.au
The presence or absence of this compound can define a specific chemotype. A notable example is the species Xanthoparmelia flavescentireagens, which consistently produces usnic acid, loxodon, and norlobaridone. However, some chemotypes of this species also contain this compound or constipatic acid as accessory compounds, a variation that is critical for taxonomic classification. anbg.gov.au
In the Punctelia microsticta group, this compound is a major chemical constituent, alongside constipatic acid. bioone.orgbioone.org Its presence helps differentiate P. microsticta from other species like Punctelia riograndensis, which is characterized by the presence of gyrophoric acid instead of fatty acids. bioone.org Similarly, this compound is found as a minor compound in the newly identified species Cryptothecia queenslandica, where its chemical profile, including confluentic and gyrophoric acids, distinguishes it from morphologically similar species like C. australasica (containing psoromic acid) and C. philippinum. scispace.com
The use of chemical data, including the presence of compounds like this compound, has become indispensable in modern lichen taxonomy, allowing for a more precise and objective classification system than one based on morphology alone. anbg.gov.auwikipedia.orggovinfo.gov
| Xanthoparmelia camtschadalis | Not specified in detail | One of the organisms in which this compound has been reported. | researchgate.netnih.gov |
Isolation and Purification Methodologies
Extraction Techniques from Biological Matrices
The initial step in isolating protoconstipatic acid involves its extraction from the lichen thalli. Lichens, being symbiotic organisms of fungi and algae, produce a diverse array of secondary metabolites, including this compound. acgpubs.org The choice of solvent and extraction method is critical to efficiently remove the compound from the complex biological matrix.
Commonly, the air-dried and ground lichen material is subjected to solvent extraction. acgpubs.org A widely used technique is maceration at room temperature, where the lichen powder is soaked in a solvent for an extended period. acgpubs.org Ethanol is a frequently employed solvent for this initial extraction, capable of dissolving a broad spectrum of metabolites. acgpubs.org Following maceration, the solution is filtered and concentrated under reduced pressure to yield a crude residue. acgpubs.org
The selection of the biological source is paramount. This compound has been identified in several lichen genera.
Table 1: Documented Biological Sources of this compound
| Genus | Species | Reference |
|---|---|---|
| Xanthoparmelia | camtschadalis, tinctina, constipata | researchgate.netnih.govwikipedia.org |
| Lecanora | frustulosa | researchgate.netresearchgate.netnih.gov |
| Cladonia | furcata | researchgate.netresearchgate.netorganic-chemistry.org |
| Parmelia | xanthosorediata | researchgate.netresearchgate.net |
The crude extract obtained from these lichens is a complex mixture of various compounds, necessitating further sophisticated purification strategies.
Chromatographic Separation and Purification Strategies
Chromatography is an indispensable tool for separating this compound from other co-extracted metabolites. column-chromatography.com The process leverages the differential partitioning of compounds between a stationary phase and a mobile phase to achieve separation. teledynelabs.com Both silica (B1680970) gel column chromatography and high-performance liquid chromatography (HPLC) are pivotal in this purification cascade.
Silica gel column chromatography is a fundamental and widely used preparative technique for purifying lichen metabolites. acgpubs.orgcolumn-chromatography.com Silica gel, a porous form of silicon dioxide, serves as the stationary phase, which has weakly acidic properties. teledynelabs.comepa.gov The separation principle is based on the polarity of the compounds in the mixture. More polar compounds adsorb more strongly to the polar silica gel and thus elute more slowly, while less polar compounds travel down the column faster. teledynelabs.com
In a typical procedure, the crude lichen extract is first subjected to a preliminary separation using solid-phase extraction with silica gel. It is eluted with a sequence of solvents of increasing polarity, such as petroleum ether, chloroform (B151607), ethyl acetate (B1210297), and methanol (B129727), to fractionate the extract based on polarity. acgpubs.org The fraction containing this compound, often the less polar petroleum ether or chloroform extracts, is then subjected to further silica gel column chromatography. acgpubs.org A gradient of solvents, commonly a mixture of petroleum ether and ethyl acetate with gradually increasing proportions of the more polar ethyl acetate, is used as the mobile phase to elute the compounds from the column. acgpubs.org
Table 2: Example of Silica Gel Chromatography Parameters for Lichen Acid Purification
| Parameter | Description | Reference |
|---|---|---|
| Stationary Phase | Silica Gel | acgpubs.orgepa.gov |
| Mobile Phase System | Petroleum Ether – Ethyl Acetate (EtOAc) | acgpubs.org |
| Elution Mode | Gradient elution (e.g., from 9:1 to 1:1 Pet. Ether:EtOAc) | acgpubs.org |
| Application | Purification of crude extracts from Parmotrema praesorediosum | acgpubs.org |
For final purification and analytical confirmation, High-Performance Liquid Chromatography (HPLC) is the method of choice due to its high resolution and speed. anbg.gov.aunih.gov Reversed-phase HPLC is particularly effective for separating fatty acids and related compounds like this compound. nih.gov
In this technique, the stationary phase is nonpolar (e.g., silica chemically bonded with C18 alkyl chains), and the mobile phase is a polar solvent mixture. nih.gov A common HPLC method for lichen substances involves a C18 column (often a Spherisorb ODS 2) with a gradient elution system. anbg.gov.au The mobile phase typically consists of aqueous acid (like 1% orthophosphoric acid) and an organic modifier such as methanol or acetonitrile. anbg.gov.auchromatographyonline.com The acidic additive helps to ensure that carboxylic acid groups remain protonated, leading to better peak shapes and reproducible retention times. chromatographyonline.com The components are separated based on their hydrophobicity; less polar compounds are retained longer on the nonpolar column.
More recently, HPLC has been coupled with mass spectrometry (HPLC-MS/MS) for the analysis of lichen extracts, allowing for the identification of compounds like stictic and constictic acids in species of Parmotrema. mdpi.com While not explicitly detailed for this compound in the provided context, this advanced technique is highly applicable for its structural confirmation and quantification in complex mixtures. nih.gov
Silica Gel Column Chromatography
Challenges in Obtaining Sufficient Quantities for Academic Investigation
A significant bottleneck in the study of this compound is the difficulty in obtaining the compound in sufficient amounts for comprehensive academic investigation. researchgate.netwikipedia.org Natural sources, while being the primary origin, often yield the target compound in very low quantities. researchgate.net
The concentration of this compound and related compounds within the lichen thallus can be minimal. The initial extraction process, although designed to be efficient, results in a crude product where the desired molecule is only a minor component. Subsequent multi-step purification through various chromatographic techniques inevitably leads to a loss of material at each stage. This cumulative loss means that starting with several kilograms of raw lichen material may only yield milligrams of the pure compound, a challenge noted in the isolation of similar natural products. acgpubs.org This limitation hinders extensive biological and chemical studies, making total synthesis an attractive, albeit complex, alternative for producing the compound. researchgate.net
Structural Elucidation and Stereochemical Assignment Methodologies
Spectroscopic Techniques for Structural Characterization
The structural elucidation of protoconstipatic acid is a testament to the power of modern spectroscopic methods. Researchers have employed a suite of techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy, Circular Dichroism (CD) Spectroscopy, and Optical Rotatory Dispersion (ORD), to unambiguously define its chemical identity. anbg.gov.auhmdb.caresearchgate.net
Nuclear Magnetic Resonance (NMR) spectroscopy has been a cornerstone in delineating the carbon-hydrogen framework of this compound. Both one-dimensional (¹H and ¹³C NMR) and two-dimensional (e.g., COSY, HMQC, HMBC) NMR experiments have been instrumental in assigning the chemical shifts and establishing the connectivity of the protons and carbons within the molecule. researchgate.netanbg.gov.auhmdb.caresearchgate.net
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum is crucial for identifying all the unique carbon atoms in this compound. Signals for the carbonyl carbon of the lactone, the carboxylic acid carbon, the carbons of the exocyclic double bond, the stereogenic carbons, and the carbons of the long aliphatic chain are all observable at distinct chemical shifts. The chemical shift values are indicative of the carbon's hybridization and its bonding environment. savemyexams.comsavemyexams.com
| Carbon Atom | Typical Chemical Shift (δ) Range (ppm) | Hybridization | Environment |
| Lactone C=O | 160 - 185 | sp² | Carboxyl derivative |
| Carboxylic Acid C=O | 160 - 185 | sp² | Carboxylic acid |
| =CH₂ | 110 - 125 | sp² | Alkene |
| C= | 125 - 145 | sp² | Alkene |
| C-O (lactone ring) | 50 - 90 | sp³ | Ether-like |
| C-COOH | 30 - 65 | sp³ | Adjacent to carboxyl |
| CH-OH | 50 - 70 | sp³ | Alcohol |
| -(CH₂)n- | 15 - 50 | sp³ | Alkyl chain |
| -CH₃ | 8 - 35 | sp³ | Alkyl |
This table presents typical ¹³C NMR chemical shift ranges for the functional groups present in this compound, based on general principles and data from related compounds. savemyexams.comsavemyexams.com
2D NMR Spectroscopy: Techniques like ¹H-¹H COSY (Correlation Spectroscopy) are used to establish proton-proton couplings, helping to trace the connectivity through the alkyl chain and the lactone ring. Heteronuclear correlation experiments such as HMQC (Heteronuclear Multiple Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are vital for correlating protons with their directly attached carbons and with carbons that are two or three bonds away, respectively. This data is essential for unambiguously assembling the molecular structure. anbg.gov.auresearchgate.net
Mass spectrometry (MS) provides critical information about the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) can determine the exact mass with high precision, allowing for the deduction of the molecular formula, C₂₁H₃₆O₅. acgpubs.org
The fragmentation pattern observed in the mass spectrum offers valuable structural clues. While the direct mass spectrum of this compound is not widely published, analysis of the closely related constipatic acid, often performed on its methyl ester derivative, reveals a characteristic fragmentation pattern. This includes the loss of small fragments such as a methyl group, the hydroxyethyl (B10761427) moiety, and the methoxycarbonyl group, as well as cleavage of the long alkyl side chain. wikipedia.orgmassbank.eu These fragmentation pathways help to confirm the presence and location of the various functional groups within the molecule.
| Technique | Information Obtained | Relevance to this compound |
| High-Resolution MS (HRMS) | Precise molecular mass and elemental composition. | Confirms the molecular formula as C₂₁H₃₆O₅. acgpubs.org |
| Electron Ionization MS (EI-MS) | Fragmentation pattern. | Provides evidence for the lactone ring, carboxylic acid, and the long alkyl side chain through characteristic fragmentation. wikipedia.orgmassbank.eu |
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound and its analogs shows characteristic absorption bands that confirm the presence of a γ-lactone, a carboxylic acid, a hydroxyl group, and an exocyclic double bond. acgpubs.orgresearchgate.netresearchgate.net
| Functional Group | Characteristic Absorption Range (cm⁻¹) | Vibrational Mode |
| Carboxylic Acid O-H | 3300 - 2500 (broad) | O-H stretching |
| C-H (sp³ and sp²) | 3100 - 2850 | C-H stretching |
| Lactone C=O | ~1740 | C=O stretching |
| Carboxylic Acid C=O | ~1706 | C=O stretching |
| C=C (exocyclic) | 1680 - 1640 | C=C stretching |
| C-O | 1320 - 1000 | C-O stretching |
The IR absorption data is based on values reported for closely related γ-lactone carboxylic acids. acgpubs.orgnist.govnih.govpsu.edupurdue.edu
The broad absorption band in the region of 3300-2500 cm⁻¹ is characteristic of the O-H stretching of a hydrogen-bonded carboxylic acid. The sharp, strong peak around 1740 cm⁻¹ is indicative of the carbonyl group within the five-membered lactone ring, while the peak near 1706 cm⁻¹ corresponds to the carbonyl of the carboxylic acid. acgpubs.org
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. For this compound, the chromophores present, such as the carbonyl groups of the lactone and carboxylic acid, and the exocyclic double bond, are expected to exhibit absorption in the ultraviolet region. researchgate.netresearchgate.net While specific λmax values for this compound are not extensively documented, carboxylic acids and related compounds typically show absorption bands in the range of 200-300 nm. nih.govphotochemcad.commdpi.comnih.gov The UV-Vis spectrum is often used in conjunction with other spectroscopic techniques to confirm the presence of these chromophoric groups.
Circular Dichroism (CD) spectroscopy is a critical technique for determining the absolute stereochemistry of chiral molecules like this compound. This method measures the differential absorption of left and right circularly polarized light by the chiral chromophores in the molecule. fiveable.meopenstax.orglibretexts.org The resulting CD spectrum, with its characteristic positive and negative Cotton effects, provides a fingerprint of the molecule's three-dimensional structure. acgpubs.orgresearchgate.nethmdb.caresearchgate.net
The absolute configuration of related γ-lactone carboxylic acids has been determined by comparing their CD spectra to those of known compounds. For instance, the CD spectrum of a compound with a similar chromophoric system to this compound showed a negative maximum around 227 nm and a positive maximum around 258 nm, which was used to assign the absolute configuration at one of the stereocenters. acgpubs.org This information is crucial for understanding the precise stereochemical nature of this compound.
Optical Rotatory Dispersion (ORD) is another chiroptical technique that has been employed in the study of natural products like this compound. ORD measures the change in the angle of optical rotation as a function of the wavelength of plane-polarized light. hmdb.caslideshare.net Similar to CD, ORD spectra exhibit Cotton effects in the regions where the molecule absorbs light, and the shape of the ORD curve is directly related to the stereochemistry of the molecule. This technique provides complementary information to CD spectroscopy for the assignment of absolute configuration. fiveable.meopenstax.org
Circular Dichroism (CD) Spectroscopy
Chemical Methods for Absolute Stereochemistry Determination
The determination of the absolute stereochemistry of a chiral molecule is a critical step in its complete structural elucidation. For complex natural products like this compound, which contains multiple stereocenters, this is a particularly challenging task. One of the most powerful chemical methods applicable to determining the absolute configuration of secondary alcohols, such as the one present in the alkyl side chain of this compound, is the Mosher's method, or Mosher ester analysis. researchgate.netwikipedia.orgnih.govumn.edu
This well-established technique involves the chemical derivatization of the alcohol of unknown stereochemistry with the two enantiomers of a chiral reagent, typically α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), also known as Mosher's acid. wikipedia.org The reaction, often facilitated by a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) or by using the more reactive Mosher's acid chloride, yields a pair of diastereomeric esters. umn.edu
The core principle of Mosher's method lies in the analysis of the ¹H NMR spectra of these two diastereomeric products. nih.govspringernature.com The phenyl group of the MTPA moiety creates a distinct anisotropic magnetic field. In the most stable conformation of the esters, the protons of the substrate are arranged differently with respect to this field, leading to noticeable differences in their chemical shifts (Δδ = δS - δR). umn.edu By systematically analyzing these Δδ values for protons on either side of the newly formed ester linkage, the absolute configuration of the original alcohol can be reliably assigned. nih.gov While direct application reports on this compound are scarce, this methodology has been successfully applied to determine the absolute configuration of the terminal secondary carbinol carbon in its enantiomer, murolic acid, demonstrating its utility for this class of compounds. researchgate.net
Advanced Analytical Chromatography Techniques
Modern analytical chromatography is indispensable for the separation, identification, and structural analysis of complex mixtures of natural products, such as those extracted from lichens. Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) provide unparalleled sensitivity and specificity.
GC-MS is a robust technique for the analysis of volatile and thermally stable compounds. For non-volatile compounds like this compound, derivatization is necessary to increase their volatility. A common approach is esterification, for example, converting the carboxylic acid to its methyl ester. wikipedia.org
In the GC-MS analysis of fatty acid methyl esters (FAMEs), the sample is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. uib.nojeol.com As the separated components elute from the column, they enter the mass spectrometer, which ionizes them (typically via electron ionization, EI) and fragments them into a predictable pattern based on their structure. jeol.com This fragmentation pattern serves as a "fingerprint" for identification.
While specific GC-MS data for methyl protoconstipatate is not widely published, analysis of the closely related methyl constipatate provides valuable insight into the expected fragmentation. wikipedia.org The mass spectrum of methyl constipatate reveals key diagnostic peaks that allow for its structural confirmation. wikipedia.org
Table 1: Key Mass Spectrometry Fragmentation Peaks for Methyl Constipatate
| Mass-to-Charge Ratio (m/z) | Proposed Fragment Identity | Significance |
| 367 | [M-CH₃]⁺ | Loss of a methyl group. |
| 338 | [M-CH₃CH(OH)]⁺ | Cleavage of the 1-hydroxyethyl moiety from the side chain. |
| 279 | [M-COOCH₃ - Side Chain Cleavage]⁺ | Corresponds to the loss of the methoxycarbonyl group and part of the aliphatic chain. |
| 169 | [Lactone Ring Fragment]⁺ | Represents a key fragment containing the butenolide ring structure resulting from the cleavage of the alkyl side chain. |
| This data is based on the analysis of methyl constipatate, a structural isomer of methyl protoconstipatate, as reported by Chester and Elix (1979). wikipedia.org |
High-Performance Liquid Chromatography (HPLC) is a premier technique for separating complex mixtures of lichen substances without the need for derivatization. imrpress.com When coupled with tandem mass spectrometry (MS/MS), it becomes a powerful tool for identifying individual components in a crude extract with high confidence. nih.govmdpi.com
In an HPLC-MS/MS system, the lichen extract is first separated by HPLC. The eluent is then introduced into the mass spectrometer, where molecules are ionized using a soft ionization technique like Electrospray Ionization (ESI), which typically keeps the molecule intact, generating a protonated molecule [M+H]⁺ or a deprotonated molecule [M-H]⁻. nih.gov A specific ion (the precursor ion) is then selected and subjected to fragmentation through collision-induced dissociation (CID), and the resulting product ions are analyzed. cam.ac.uk This MS/MS scan provides detailed structural information.
For this compound, this technique is ideal. The initial MS scan would identify the deprotonated molecule at m/z 367. Subsequent MS/MS analysis would induce fragmentation, with expected cleavages at the ester linkage of the lactone ring and along the long alkyl side chain. The loss of water (H₂O) and carbon dioxide (CO₂) are common fragmentation pathways for such structures.
Table 2: Predicted HPLC-MS/MS Fragmentation Data for this compound
| Precursor Ion (m/z) | Ion Mode | Predicted Product Ions (m/z) | Probable Neutral Loss |
| 367.2 | Negative | 349.2 | H₂O |
| 367.2 | Negative | 323.2 | CO₂ |
| 367.2 | Negative | 305.2 | H₂O + CO₂ |
| 367.2 | Negative | Various | Cleavage along the C₁₅H₃₀(OH) side chain |
| This table represents predicted fragmentation patterns based on the known structure of this compound and general fragmentation rules for similar compounds. |
Gas Chromatography-Mass Spectrometry (GC-MS) for Analysis
Historical Microchemical Detection and Microcrystallization Techniques
Before the widespread availability of sophisticated chromatographic and spectroscopic methods, the identification of lichen substances relied heavily on microchemical techniques. These methods, pioneered by chemists like Yasuhiko Asahina in the 1930s, were crucial for the advancement of lichen chemotaxonomy. anbg.gov.au
One of the most important of these historical methods was microcrystallization. anbg.gov.au The technique involved extracting a small fragment of a lichen thallus with a solvent like acetone (B3395972) directly on a microscope slide. anbg.gov.au After the solvent evaporated, the residue was recrystallized from a second, carefully chosen solvent. anbg.gov.au Different lichen substances would form crystals of a characteristic shape and color, which could then be identified by microscopic examination and comparison with reference photographs of authentic samples. anbg.gov.au For this compound, it has been reported to form "lustrous plates" when recrystallized from benzene (B151609) or acetic acid. scribd.com
While simple and effective for its time, microcrystallization had its limitations. It required considerable skill and experience, and it was often difficult to resolve complex mixtures of closely related compounds. This technique, along with color spot tests (using reagents like K, C, and PD), formed the foundation of lichen chemistry for decades but has now been largely superseded by the more sensitive, reproducible, and accurate methods of thin-layer chromatography (TLC) and HPLC. anbg.gov.au
Chemical Synthesis Strategies
Total Synthesis Approaches for Protoconstipatic Acid and its Esters (e.g., Methyl Ester)
The total synthesis of the methyl ester of this compound has been accomplished through a strategic assembly process. organic-chemistry.org One approach involves the use of dimethyl itaconate and anthracene (B1667546) to create a key diester intermediate. organic-chemistry.org This intermediate is then further elaborated to construct the final product. organic-chemistry.org The synthesis of racemic (±)-protoconstipatic acid methyl ester has also been reported. x-mol.comglobalauthorid.com
Stereoselective and Asymmetric Synthesis Methodologies
Given the presence of multiple chiral centers in this compound, stereoselective and asymmetric synthesis are crucial for obtaining specific stereoisomers. Methodologies that have been applied to the synthesis of related paraconic acids, and could be adapted for this compound, include enzymatic resolutions, the use of chiral auxiliaries, and asymmetric catalysis. researchgate.netresearchgate.net For instance, tandem aldol-lactonization reactions starting from optically active itaconate-anthracene adducts have been used to synthesize both enantiomers of related natural products like methylenolactocin (B1220160) and nephrosterinic acid. researchgate.net Dynamic kinetic resolution of 3-acylsuccinimides through asymmetric transfer hydrogenation represents another powerful strategy for the stereodivergent synthesis of paraconic acids. acs.org
Key Synthetic Reactions and Building Blocks
Several key reactions and building blocks are central to the synthesis of this compound and its analogues.
Tandem Michael Addition–Dieckmann Condensation
A tandem double Michael addition followed by a Dieckmann condensation has been established as a powerful one-pot method for synthesizing highly substituted cyclohexane (B81311) β-keto esters. organic-chemistry.orgnih.gov This reaction sequence, often promoted by a base like potassium tert-butoxide, allows for the formation of multiple carbon-carbon bonds and a quaternary center in a single operation. organic-chemistry.orgnih.gov While not directly reported for this compound, this type of tandem reaction is valuable for constructing complex cyclic systems from simple starting materials. organic-chemistry.orgnih.gov The Dieckmann condensation itself is an intramolecular Claisen condensation of a diester to form a β-keto ester, typically resulting in a five- or six-membered ring. wvu.edulibretexts.org
Dimethyl Itaconate-Anthracene Adducts
The Diels-Alder reaction between dimethyl itaconate and anthracene yields a key adduct that serves as a precursor in the synthesis of this compound methyl ester. organic-chemistry.org These adducts can be prepared and subsequently used to introduce the necessary carbon framework. rsc.orgresearchgate.net Optically active versions of these adducts have been separated and utilized in the synthesis of other paraconic acids, demonstrating their utility in asymmetric synthesis. researchgate.netcmu.ac.th
Utilization of Paraconic Acid Scaffolds
Paraconic acids, a class of γ-butyrolactones to which this compound belongs, are characterized by a γ-butyrolactone ring with an alkyl chain and a carboxylic acid group. researchgate.net The synthesis of these scaffolds often involves strategies like ring-closing metathesis of allyl acrylates, which provides a general route to this class of natural products. researchgate.net The Barbier reaction has also been employed in the synthesis of paraconic acids, showcasing another versatile method for constructing the core structure. rsc.org The extensive research into the synthesis of various paraconic acids provides a toolbox of reactions and strategies applicable to the synthesis of this compound. researchgate.netacs.org
Strategic Use of Protecting Groups in Complex Organic Synthesis
In the multi-step synthesis of complex molecules like this compound, the strategic use of protecting groups is essential to mask reactive functional groups and prevent unwanted side reactions. numberanalytics.comnih.govresearchgate.net Protecting groups are chemical moieties temporarily attached to a functional group to control its reactivity. numberanalytics.comwikipedia.org
The selection of a protecting group depends on its stability under various reaction conditions and the ease of its selective removal (deprotection). researchgate.net Common protecting groups include:
For Alcohols: Silyl (B83357) ethers (e.g., TBDMS, TIPS), ethers (e.g., benzyl (B1604629) ether), and tetrahydropyranyl (Thp) ethers. researchgate.netnumberanalytics.com
For Carbonyls: Acetals and ketals are used to protect aldehydes and ketones. numberanalytics.com
For Carboxylic Acids: Esters, such as methyl or benzyl esters, are common protecting groups. numberanalytics.com
For Amines: Carbamates like Boc and Cbz are widely employed. numberanalytics.com
A key strategy in complex synthesis is orthogonal protection , where multiple protecting groups are used that can be removed under different, specific conditions without affecting the others. numberanalytics.com This allows for the sequential unmasking and reaction of different functional groups within the same molecule. numberanalytics.com For example, a silyl ether protecting an alcohol can be removed with a fluoride (B91410) source, while a Cbz group protecting an amine is cleaved by hydrogenolysis, allowing for selective deprotection. numberanalytics.com
The table below summarizes some common protecting groups and their typical deprotection conditions.
| Functional Group | Protecting Group | Abbreviation | Deprotection Conditions |
| Alcohol | tert-Butyldimethylsilyl ether | TBDMS | Fluoride source (e.g., TBAF) |
| Alcohol | Benzyl ether | Bn | Hydrogenolysis |
| Alcohol | Tetrahydropyranyl ether | THP | Acidic conditions |
| Amine | tert-Butoxycarbonyl | Boc | Strong acid (e.g., TFA) |
| Amine | Benzyloxycarbonyl | Cbz | Hydrogenolysis |
| Carbonyl | Acetal/Ketal | - | Acidic conditions |
| Carboxylic Acid | Methyl Ester | - | Saponification (base) or acid |
| Carboxylic Acid | Benzyl Ester | - | Hydrogenolysis |
Evolution of General Paraconic Acid Synthesis Strategies
This compound is a naturally occurring compound belonging to the broader class of paraconic acids. nih.govwikipedia.orgnih.gov These compounds are characterized by a γ-butyrolactone core (a five-membered lactone ring) substituted with a carboxylic acid group and an alkyl chain. researchgate.net The significant biological activities of paraconic acids, including antibiotic and antitumor properties, have made them attractive targets for organic chemists, leading to a rich evolution in synthetic strategies over several decades. nih.govresearchgate.net The development of methods to construct their stereochemically dense core in a controlled manner highlights major advancements in asymmetric synthesis.
The evolution of synthetic strategies for paraconic acids can be broadly categorized, moving from classical methods to modern catalytic asymmetric techniques. Key challenges in their synthesis include controlling the relative and absolute stereochemistry of the multiple stereocenters on the γ-butyrolactone ring.
Early synthetic approaches often relied on diastereoselective methods or the use of a "chiral pool," which involves using naturally occurring chiral molecules as starting materials. Asymmetric dihydroxylation and orthoester Johnson-Claisen rearrangement have been key reactions in these routes. researchgate.net For instance, a concise synthesis of members of the paraconic acid family, such as (-)-methylenolactocin and (-)-phaseolinic acid, was achieved using regioselective asymmetric dihydroxylation and an orthoester Johnson–Claisen rearrangement as the pivotal steps. researchgate.net
Later advancements focused on developing more flexible and efficient catalytic asymmetric methods, which avoid the stoichiometric use of chiral auxiliaries and allow for the synthesis of various stereoisomers. acs.orgacs.orgnih.gov These modern strategies provide enantiomerically pure γ-butyrolactones, which are crucial building blocks for diverse and complex molecules. acs.orgrsc.org
A significant leap in the field has been the development of stereodivergent synthesis. acs.org These powerful strategies allow for the selective synthesis of any possible stereoisomer of the target molecule from a common starting material by simply changing the catalysts or reagents. One such approach involves the dynamic kinetic resolution of 3-acylsuccinimides through asymmetric transfer hydrogenation, which has been successfully applied to the synthesis of seven different bioactive paraconic acid natural products. acs.org Another innovative strategy employs a charge-accelerated sulfonium (B1226848) rearrangement to create the key 1,4-dicarbonyl precursor, which can then be cyclized to form the γ-lactone core with high stereocontrol. nih.gov This method proved effective in the total synthesis of (+)-nephrosteranic acid and (+)-rocellaric acid. nih.gov
The table below summarizes some of the key catalytic strategies developed for the asymmetric synthesis of paraconic acids and related γ-butyrolactones.
| Synthetic Strategy | Key Reaction Type | Catalyst/Reagent Type | Key Intermediates | Stereocontrol Method |
| Rhodium-Catalysed Hydrogenation | Asymmetric Hydrogenation | Rhodium / Chiral Phosphine Ligands (e.g., ZhaoPhos) rsc.org | γ-Butenolides | Catalyst-controlled facial selectivity |
| N-Heterocyclic Carbene (NHC) Catalysis | Dynamic Kinetic Resolution | N-Heterocyclic Carbene (NHC) & Asymmetric Transfer Hydrogenation Catalyst acs.org | 3-Acylsuccinimides | Catalyst-controlled dynamic resolution |
| Sulfonium Rearrangement | organic-chemistry.orgorganic-chemistry.org-Sigmatropic Rearrangement | Chiral Vinyl Sulfoxides | 1,4-Dicarbonyl Compounds nih.gov | Substrate-controlled rearrangement |
| Organocatalytic Cascade | Michael/Acetalization Cascade | NHC-Amine Co-catalysis rsc.org | Hemiacetal Intermediates | Dual organocatalyst system |
These evolving strategies reflect the broader progress in organic synthesis, moving from substrate-control and chiral pool approaches towards more efficient and versatile catalytic asymmetric methods. researchgate.netjjh.cz The development of stereodivergent and cascade reactions represents the cutting edge of the field, enabling the rapid and selective assembly of complex natural products like the paraconic acids. acs.orgrsc.org
Biosynthetic Pathways and Enzymatic Studies
Proposed Polyketide Synthase (PKS) Mediated Biogenesis in Lichens
The biosynthesis of many fungal and lichen secondary metabolites, which are not essential for primary growth but serve ecological functions, is accomplished through complex enzymatic pathways. frontiersin.orgnumberanalytics.comwikipedia.org The carbon skeleton of protoconstipatic acid is hypothesized to be constructed through a polyketide pathway. Polyketides are a large class of secondary metabolites synthesized by large, multi-domain enzymes called polyketide synthases (PKS). tandfonline.comactascientific.com
In fungi and lichens, PKS enzymes iteratively catalyze the condensation of simple acyl-CoA precursors, typically acetyl-CoA as a starter unit and malonyl-CoA as an extender unit. tandfonline.comnih.gov For aromatic compounds like depsides, non-reducing polyketide synthases (NR-PKS) are responsible. nih.gov It is proposed that a similar NR-PKS is involved in creating the initial polyketide chain that serves as the precursor to this compound. The genes encoding these PKS enzymes, along with the necessary tailoring enzymes for subsequent modifications, are typically organized in biosynthetic gene clusters (BGCs) within the fungal genome. numberanalytics.comactascientific.complos.org While a specific PKS gene for this compound has not been definitively identified, studies on related lichen compounds, such as usnic acid and lecanoric acid, have successfully identified the responsible PKS genes, lending strong support to this proposed biogenesis mechanism. nih.govplos.org
Role of Glycosyl Transferases in Glycoside Formation
This compound frequently occurs in nature not as a free acid but as a glycoside, where one or more sugar units are attached to the aglycone. organic-chemistry.org Spectroscopic analysis of compounds isolated from Central Asian lichens has revealed glycosides of this compound containing sugars such as glucose and the unique branched-chain pentose (B10789219), apiose. researchgate.net
The formation of these glycosidic bonds is catalyzed by a class of enzymes known as glycosyltransferases (GTs). numberanalytics.com These enzymes facilitate the transfer of a sugar moiety from an activated donor molecule, such as a nucleotide sugar (e.g., UDP-glucose or UDP-apiose), to an acceptor molecule—in this case, the this compound aglycone. oup.comnih.gov This glycosylation step can significantly alter the solubility and biological activity of the parent compound. numberanalytics.com While the specific glycosyltransferases involved in the glycosylation of this compound have yet to be isolated and characterized from lichens, the proposed mechanism is based on well-understood GT functions in other organisms. kit.ac.jp Research on plant-derived flavonoids, for instance, has detailed the role of GTs in creating complex glycosides, providing a solid framework for understanding their likely role in lichen secondary metabolism. mdpi.com
Genetic and Enzymatic Insights from Related Biosynthetic Processes
To better understand the formation of this compound, it is instructive to examine related and better-characterized biosynthetic pathways.
Fungi are prolific producers of a vast array of secondary metabolites, which are synthesized via several major pathways. tandfonline.comnih.gov The most prominent among these are the polyketide, non-ribosomal peptide, terpenoid, and alkaloid pathways. tandfonline.com The genes governing the biosynthesis of these structurally complex molecules are often located in contiguous BGCs. numberanalytics.comnih.gov This clustering facilitates the coordinated expression of all enzymes required for the synthesis, modification, and transport of a specific metabolite. actascientific.com Modern "omics" approaches, including genomics and transcriptomics, have been instrumental in identifying these clusters and predicting the functions of the encoded enzymes, offering powerful tools to unveil the production of novel compounds. frontiersin.org
This compound is a derivative of itaconic acid, a commercially important organic acid produced by fungi like Aspergillus terreus. alfa-chemistry.comasm.org The biosynthetic pathway for itaconic acid is well-established and provides a direct model for the initial steps of this compound formation. The pathway begins with intermediates from the primary tricarboxylic acid (TCA) cycle. asm.orgwikipedia.org The key step is the decarboxylation of cis-aconitate, an intermediate of the TCA cycle, to form itaconic acid. frontiersin.org This reaction is catalyzed by the enzyme cis-aconitate decarboxylase (CadA). alfa-chemistry.comfrontiersin.org The entire process involves compartmentalization between the mitochondrion and the cytosol.
Interactive Table: Key Enzymes in the Fungal Itaconic Acid Biosynthesis Pathway
| Enzyme Name | Abbreviation | Function | Cellular Location |
| Citrate (B86180) Synthase | - | Forms citrate from acetyl-CoA and oxaloacetate. | Mitochondrion |
| Aconitase | - | Isomerizes citrate to cis-aconitate. | Mitochondrion |
| Mitochondrial Tricarboxylate Transporter | MttA | Transports cis-aconitate from the mitochondrion to the cytosol. | Mitochondrial Membrane |
| cis-Aconitate Decarboxylase | CadA | Decarboxylates cis-aconitate to form itaconic acid. alfa-chemistry.comfrontiersin.org | Cytosol |
| Major Facilitator Superfamily Protein | MfsA | Exports itaconic acid out of the cell. alfa-chemistry.com | Cell Membrane |
From the itaconic acid core, further enzymatic modifications such as hydroxylations and dehydrations by tailoring enzymes are proposed to generate the diverse family of paraconic acids, including this compound. kit.ac.jp
The presence of apiose in this compound glycosides makes the study of apiose metabolism in other organisms, particularly plants, highly relevant. researchgate.netoup.com Apiose is a branched-chain pentose found in plant cell wall polysaccharides and various secondary metabolites. oup.comnih.gov The biosynthesis of the activated sugar donor, UDP-apiose, is a critical step and is catalyzed by UDP-apiose/UDP-xylose synthase (AXS), which converts UDP-glucuronic acid into UDP-apiose and UDP-xylose. oup.com Subsequently, specific apiosyltransferases catalyze the transfer of the apiose moiety from UDP-apiose to an acceptor molecule. oup.comoup.com For example, in celery, the enzyme UGT94AX1 has been identified as an apiosyltransferase responsible for the final step in the biosynthesis of the flavone (B191248) glycoside apiin. oup.com These well-characterized plant enzymes provide valuable models for the types of enzymatic activities required for the apiosylation of this compound in lichens.
Biosynthesis of Itaconic Acid Derivatives
Identification of Research Gaps in Complete Biosynthetic Pathway Elucidation
Despite the ability to propose a biosynthetic pathway based on analogous systems, the complete elucidation of the this compound pathway remains an area of active research with significant gaps.
Lack of Definitive Gene Identification: The specific PKS, glycosyltransferases, and tailoring enzymes responsible for this compound biosynthesis in lichens have not been experimentally identified and characterized. Unveiling the full biosynthetic gene cluster is a primary objective. frontiersin.org
Challenges in Lichen Biology: Research is often hampered by the biological nature of lichens. Their slow growth rates and the symbiotic relationship between the fungus and alga make them difficult to culture and genetically manipulate, which are standard techniques for pathway elucidation in other fungi. nih.gov
Minor Metabolic Pathways: Studies on the biosynthesis of related aliphatic lichen acids have shown extremely low levels of incorporation of labeled precursors. researchgate.net This suggests that the production of these compounds may represent very minor and potentially tightly regulated metabolic pathways, making them difficult to study using traditional tracer experiments. researchgate.net
Heterologous Expression Hurdles: A key strategy for characterizing biosynthetic genes is to express them in a more tractable host organism, like yeast or Aspergillus. nih.gov However, the successful heterologous expression of lichen PKS genes has only been achieved in a limited number of cases, indicating significant challenges remain in this approach. nih.gov
Future research will likely rely on a combination of advanced multi-omics approaches to identify candidate BGCs, followed by the challenging but necessary task of heterologous expression or in vitro enzymatic assays to confirm gene function and fully reconstruct the biosynthetic pathway of this compound. frontiersin.org
Synthesis and Structural Diversification of Protoconstipatic Acid Derivatives and Analogues
Design and Synthetic Routes for Novel Analogues
Protoconstipatic acid belongs to the paraconic acid class of γ-butyrolactone natural products, which are characterized by a C-3 carboxylic acid group, a long alkyl chain at C-2, and a methylene (B1212753) group at the C-4 position of the γ-butyrolactone ring. researchgate.net The design and synthesis of novel analogues are often inspired by the core structure of related natural products like methylenolactocin (B1220160) and phaseolinic acid. acs.orgresearchgate.net
Synthetic strategies for constructing the core structure of this compound and its analogues employ various chemical transformations. researchgate.net A common approach involves the synthesis of the (±)-protoconstipatic acid methyl ester. acs.orgacs.orgglobalauthorid.com One documented synthesis assembles the methyl ester from a diester, which is prepared through a Diels-Alder reaction between dimethyl itaconate and anthracene (B1667546). organic-chemistry.org This method highlights the use of cycloaddition reactions to build the foundational framework. researchgate.net
General strategies for synthesizing paraconic acids, which are applicable to this compound analogues, include:
Intramolecular Lactonization: This is a key step where a hydroxy acid is cyclized to form the γ-butyrolactone ring. researchgate.net
Catalytic Methods: Various metal-catalyzed reactions are employed, such as palladium(II)-catalyzed ring closure, to efficiently construct the lactone motif. acs.orgresearchgate.net
Michael Addition: This reaction is utilized to introduce substituents to the core structure. researchgate.net
Chemoenzymatic Transformations: The use of enzymes can provide high stereoselectivity in the synthesis of chiral precursors. researchgate.net
Tandem Aldol-Lactonization Reactions: This approach combines two key bond-forming events in a single sequence to build the substituted lactone ring. researchgate.netjst.go.jp
These synthetic routes allow for the creation of a diverse library of compounds by modifying the length and functionality of the alkyl chain or by introducing different substituents on the lactone ring.
Table 1: Synthetic Strategies for Paraconic Acid Analogues
| Strategy | Description | Key Intermediates/Reagents | Reference |
| Diels-Alder Reaction | Cycloaddition to form the core cyclic structure. | Dimethyl itaconate, Anthracene | organic-chemistry.org |
| Intramolecular Lactonization | Cyclization of a hydroxy acid to form the γ-butyrolactone ring. | Hydroxy acid precursors | researchgate.net |
| Palladium(II)-Catalyzed Ring Closure | Metal-catalyzed cyclization to construct the lactone. | Unsaturated precursors, Palladium catalyst | researchgate.net |
| Tandem Aldol-Lactonization | A sequential reaction combining an aldol (B89426) addition with lactonization. | Aldehydes, Ketones | researchgate.netjst.go.jp |
| Chemoenzymatic Resolution | Use of enzymes to separate enantiomers or create chiral centers. | Racemic precursors, Enzymes (e.g., lipases) | researchgate.net |
Glycosidic Derivatives: Structural Characterization of Saccharide Moieties
A significant area of structural diversification for this compound involves the formation of glycosidic derivatives. In these compounds, one or more sugar units (saccharide moieties) are attached to the aglycone, which is the non-sugar part of the molecule—in this case, this compound. nih.gov Research on extracts from Central Asian lichens has led to the isolation and characterization of several new glycosides of this compound. researchgate.netglycoscience.ruresearchgate.net The saccharide moiety is typically linked to the hydroxyl group at the C-18 position of the this compound alkyl chain. researchgate.netglycoscience.ruresearchgate.net The structures of these complex molecules are elucidated using extensive spectroscopic analysis, including 1D and 2D NMR, mass spectrometry (MS), and chemical degradation methods. researchgate.netglycoscience.ruresearchgate.net
Glucose is a common monosaccharide found in the glycosidic derivatives of this compound. researchgate.netresearchgate.nettsri.or.th It can be present as a single sugar unit attached to the aglycone or as part of a larger oligosaccharide chain. researchgate.netglycoscience.ru For instance, (18S)-18-O-β-D-Glucopyranoside of this compound is a known derivative. ebi.ac.uk In more complex structures, other sugars can be attached to the initial glucose molecule. researchgate.netresearchgate.net
Apiose, a branched-chain pentose (B10789219), is another sugar identified in this compound glycosides. researchgate.netresearchgate.nettsri.or.thoup.com Its presence adds to the structural complexity and uniqueness of these natural products. nih.gov An example of such a derivative is (18S)-18-O-β-D-Apiofuranosyl-(1→4)-β-D-glucopyranoside of this compound, where apiose is linked to a glucose molecule, which in turn is attached to the this compound aglycone. ebi.ac.uk
Rhamnose, a deoxy sugar, has been characterized as a component of this compound glycosides isolated from lichens. researchgate.netresearchgate.nettsri.or.th Like other sugars, it can be part of a disaccharide or larger oligosaccharide chain. A specific identified compound is (18S)-18-O-α-L-rhamnopyranosyl-(1→4)-β-D-glucopyranoside of this compound. ebi.ac.uk
Xylose, a five-carbon aldose sugar, is also found attached to this compound. researchgate.netresearchgate.nettsri.or.th It contributes to the diversity of the oligosaccharide chains in these glycosidic compounds. nih.gov The linkage often involves xylose being part of a disaccharide connected to the aglycone. researchgate.net
Arabinose, an aldopentose sugar, has been identified as a saccharide moiety in this compound glycosides. researchgate.netresearchgate.nettsri.or.th An example is (18S)-18-O-α-D-Arabinofuranosyl-(1→6)-β-D-glucopyranoside of this compound, demonstrating a specific linkage between arabinose and glucose in the saccharide chain. ebi.ac.uk
Table 2: Characterized Glycosidic Derivatives of this compound
| Saccharide Moiety | Example of Derivative Structure | Source | Reference |
| Glucose | (18S)-18-O-β-D-Glucopyranoside of this compound | Central Asian Lichens | researchgate.netebi.ac.uk |
| Apiose | (18S)-18-O-β-D-Apiofuranosyl-(1→4)-β-D-glucopyranoside of this compound | Central Asian Lichens | researchgate.netebi.ac.uk |
| Rhamnose | (18S)-18-O-α-L-rhamnopyranosyl-(1→4)-β-D-glucopyranoside of this compound | Central Asian Lichens | researchgate.netebi.ac.uk |
| Xylose | Glycosides containing xylose linked to the aglycone via an oligosaccharide. | Central Asian Lichens | researchgate.netresearchgate.nettsri.or.th |
| Arabinose | (18S)-18-O-α-D-Arabinofuranosyl-(1→6)-β-D-glucopyranoside of this compound | Central Asian Lichens | researchgate.netebi.ac.uk |
Xylose
Systematic Structural Modifications for Academic Research
The structural framework of this compound, a naturally occurring γ-butyrolactone, serves as a versatile template for systematic modifications in academic research. These modifications are primarily aimed at exploring structure-activity relationships (SAR), developing building blocks for asymmetric synthesis, and investigating the compound's biological potential. researchgate.netresearchgate.net
Key strategies for structural diversification include:
Esterification: A common modification is the conversion of the carboxylic acid group into an ester, such as this compound methyl ester. organic-chemistry.org This alteration can modify the compound's polarity and facilitate further chemical transformations. The synthesis of the methyl ester has been achieved from dimethyl itaconate and anthracene, highlighting a viable route to this derivative for research purposes. organic-chemistry.org
Glycosylation: this compound has been identified as the aglycone (the non-sugar component) in a series of naturally occurring glycosides isolated from Central Asian lichens. researchgate.netnpatlas.org In these derivatives, a saccharide moiety, comprising one or more sugar units like glucose, rhamnose, or xylose, is attached to the long aliphatic side chain, typically at a hydroxyl group. researchgate.net The laboratory synthesis of such glycosides represents a significant structural modification that can influence the compound's solubility and interaction with biological systems. researchgate.net
Analogue Synthesis: Researchers pursue the synthesis of analogues by altering the core lactone ring, the substituents on the ring, or the functional groups on the aliphatic side chain. nrct.go.th These synthetic efforts are crucial for confirming the structures of natural products and for creating libraries of related compounds to screen for various biological activities. nih.gov The development of synthetic routes to this compound and its analogues, like those reported by Meepowpan, provides essential tools for this area of academic inquiry. organic-chemistry.orgnrct.go.th These paraconic acid derivatives are considered important building blocks for asymmetric synthesis. researchgate.net
Relationship and Comparison with Structurally Similar Aliphatic Acids
This compound belongs to a family of aliphatic acids derived from lichens, many of which share a core γ-butyrolactone structure but differ in their substitution patterns and oxidation states. researchgate.netuio.nojjh.cz These structural nuances are critical for their chemical identity and biosynthetic relationships. anbg.gov.au
Murolic acid and allo-murolic acid are closely related to this compound. All three compounds are classified as disubstituted α-methylene-γ-butyrolactones and have been found as aglycones in glycosidic compounds isolated from lichens of Central Asia. researchgate.netnih.gov Their co-occurrence in the same fungal class, Lecanoromycetes, points to a shared biosynthetic origin. nih.gov Like this compound, they are considered valuable building blocks in the field of asymmetric synthesis. researchgate.net The primary distinction between these acids lies in the stereochemistry and the specific nature of their aliphatic side chains, which differentiates them while maintaining the same fundamental lactone core.
Constipatic acid and dehydroconstipatic acid are structurally and biosynthetically linked to this compound. anbg.gov.au All three were first reported together from Xanthoparmelia lichens by Chester and Elix in 1979. uio.nojjh.cz
Constipatic Acid: Its chemical structure is 2-(14'-hydroxypentadecyl)-4-methyl-5-oxo-2,5-dihydrofuran-3-carboxylic acid. It differs from this compound in the lactone ring; constipatic acid has a 4-methyl group and a double bond within the dihydrofuran ring, whereas this compound possesses a 4-methylene group on a saturated tetrahydrofuran (B95107) ring. researchgate.net
Dehydroconstipatic Acid: Its structure is 4-methyl-5-oxo-2-(14'-oxopentadecyl)-2,5-dihydrofuran-3-carboxylic acid. researchgate.net It shares the dihydrofuran ring system with constipatic acid but is distinguished by the oxidation of the hydroxyl group on the side chain to a ketone (oxo) group.
The relationship between these three compounds illustrates common biochemical transformations in lichens, including methylation/demethylation and oxidation/reduction of the side chain.
Allo-pertusaric acid and allo-dihydropertusaric acid are other related lichen-derived aliphatic acids. Research towards their synthesis has been linked with efforts to synthesize this compound, indicating they are recognized as structurally similar synthetic targets. nrct.go.th These compounds were isolated from the lichen Pertusaria albescens. anbg.gov.au While they belong to the broader class of aliphatic acids from lichens, their detailed structural comparison to this compound reveals differences in their side-chain lengths and saturation, as well as stereochemistry, which defines them as distinct natural products. Allo-pertusaric acid is biosynthetically related to allo-dihydropertusaric acid. anbg.gov.au
Protolichesterinic acid is a well-known and closely related aliphatic acid. uio.nojjh.cz It is one of the more common aliphatic acids found in lichens. researchgate.net The structural relationship is highlighted by their co-occurrence or interchangeable presence in related lichen species. For example, Hypotrachyna neosingularis contains protolichesterinic acid, whereas the closely related species Hypotrachyna singularis contains this compound. wikipedia.org Both this compound and protolichesterinic acid are paraconic acids with a γ-butyrolactone core. researchgate.netresearchgate.net The synthesis of protolichesterinic acid has been achieved through methods such as tandem aldol-lactonization reactions, a strategy also applicable to other γ-butyrolactone natural products. researchgate.net The key structural difference lies in the length of the alkyl side chain attached to the lactone ring.
Comparative Data of this compound and Related Compounds
| Compound Name | Core Ring Structure | C4-Substituent on Ring | Side Chain C1' Position | Side Chain Terminal Group |
| This compound | 5-oxotetrahydrofuran | =CH₂ (methylene) | 2-(pentadecyl) | 14'-hydroxy |
| Constipatic Acid | 5-oxo-2,5-dihydrofuran | -CH₃ (methyl) | 2-(pentadecyl) | 14'-hydroxy |
| Dehydroconstipatic Acid | 5-oxo-2,5-dihydrofuran | -CH₃ (methyl) | 2-(pentadecyl) | 14'-oxo (ketone) |
| Protolichesterinic Acid | 5-oxotetrahydrofuran | =CH₂ (methylene) | 2-(tridecyl) | -CH₃ |
Biological Activity Research Preclinical and in Vitro Investigations
In Vitro Cytotoxicity Studies
The cytotoxic potential of protoconstipatic acid and its structural analogs has been a key area of investigation. The α-methylene-γ-butyrolactone core structure, common to many paraconic acids, is considered important for their physiological properties. acgpubs.org
While direct studies on this compound's effect on P388 lymphocytic leukemia cells are not extensively detailed in the available literature, related compounds and extracts containing it have shown activity. Extracts from the coastal lichen Cladonia furcata, which is known to produce this compound, have been observed to kill leukemia cells in culture. organic-chemistry.org
Furthermore, synthetic studies on related α-methylene γ-lactone derivatives have demonstrated cell growth inhibitory activity against P388 lymphocytic leukemia. researchgate.net This suggests that the structural class to which this compound belongs possesses potential antileukemic properties.
Table 1: Cytotoxic Activity of Related α-Methylene γ-Lactone Derivatives against P388 Lymphocytic Leukemia
| Compound | Activity | Source |
|---|---|---|
| α-Methylene γ-lactone derivatives (1c, 2c, 4c, 17) | Cell growth inhibitory activity | researchgate.net |
This table presents findings on compounds structurally related to this compound and extracts known to contain it.
Paraconic acids as a group are recognized for their antitumor properties. rsc.org Studies on various γ-lactonic acids isolated from lichens have shown cytotoxic activity against several human cancer cell lines. For instance, new γ-lactonic acids isolated from Parmotrema praesorediosum were evaluated for their cytotoxic activity against HeLa (human epithelial carcinoma), NCI-H460 (human lung cancer), and MCF-7 (human breast cancer) cell lines at a concentration of 100 μg/mL. acgpubs.org Although this compound itself was not one of the tested compounds in this specific study, it is identified as an enantiomer of murolic acid, highlighting its place within this bioactive class of compounds. acgpubs.org The investigation into these related natural products underscores the potential for members of the paraconic acid family to exhibit cytotoxic effects against a range of cancer cells.
Effect on Leukemia Cell Lines (e.g., P388 lymphocytic leukemia)
Antimicrobial Activities
The antimicrobial potential of paraconic acids has been widely reported, encompassing antiviral, antifungal, and antibacterial properties. researchgate.net
The antifungal activity of paraconic acids is a well-documented characteristic. rsc.orgresearchgate.net Specific α-methylene γ-lactone derivatives have demonstrated significant preventive activities against plant pathogenic fungi. For example, derivative 1c was effective in controlling apple scab caused by Venturia inaequalis, while derivatives 2c , 4c , 17 , and 18 showed preventive activity against damping-off of cucumber caused by Pythium aphanidermatum. researchgate.net Although some studies on specific, newly isolated paraconic acids showed weak or no activity against certain fungal strains nih.gov, the general class is considered to have notable antifungal potential.
Table 2: Antifungal Activity of Related α-Methylene γ-Lactone Derivatives
| Compound Derivative | Target Fungus/Oomycete | Activity Noted | Source |
|---|---|---|---|
| 1c | Venturia inaequalis (Apple Scab) | Preventive activity | researchgate.net |
Paraconic acids are known to exhibit antibacterial activity. rsc.orgresearchgate.net This broad-spectrum activity is a defining feature of this class of natural products. Some studies have shown that while certain paraconic acids may have weak effects nih.gov, others, particularly at higher concentrations, can act as antimicrobial agents against Gram-positive bacteria. nih.gov For example, (-)-C75 showed activity against Gram-positive bacteria at concentrations of 16-64 µg/mL. nih.gov Furthermore, research into synthetic analogs based on the natural product protolichesterinic acid has led to the development of compounds with improved antimycobacterial activity, with MIC values in the range of 6.25-12.5 µg/mL. researchgate.net
Antifungal Properties (General for Paraconic Acids)
Investigation of Biological Pathways and Cellular Processes Affected (General Research Area)
Research specifically detailing the effects of this compound on biological pathways and cellular processes is limited in publicly available scientific literature. However, its classification as an α-methylene-γ-butyrolactone places it within a group of compounds known for a range of biological activities. researchgate.netnih.gov The reactive α-methylene group attached to the γ-butyrolactone ring is a key feature responsible for the bioactivity of this class of molecules, often acting through a Michael-type addition reaction with biological nucleophiles such as the sulfhydryl groups of cysteine residues in proteins. researchgate.netresearchgate.net This interaction can lead to the inhibition of various enzymes and transcription factors, thereby affecting multiple cellular pathways. researchgate.netresearchgate.net
While direct evidence for this compound is scarce, studies on other α-methylene-γ-butyrolactone analogues provide insights into the potential biological pathways that may be affected. It is important to note that the following findings are for structurally related compounds and not for this compound itself.
General research into the α-methylene-γ-butyrolactone class of compounds has revealed effects on several key cellular processes, including inflammation, cell growth, and apoptosis. acs.orgmdpi.com For instance, certain synthetic α-methylene-γ-butyrolactones have been shown to inhibit the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. acs.org The NF-κB pathway is a critical regulator of the inflammatory response, cell proliferation, and survival. Inhibition of this pathway can lead to anti-inflammatory effects and can induce apoptosis in cancer cells.
Furthermore, some compounds within this class have demonstrated inhibitory effects on fatty acid synthase (FAS), an enzyme crucial for the synthesis of fatty acids. researchgate.net Elevated levels of FAS are observed in many cancer types, making it a target for anticancer drug development. researchgate.net The inhibition of FAS can disrupt cancer cell metabolism and lead to cell death.
Although specific data for this compound is not available, extracts from the lichen Cladonia furcata, which contains glycosides of this compound, have been reported to exhibit cytotoxic effects against leukemia cells in culture. organic-chemistry.org This suggests that this compound and its derivatives may have antiproliferative properties, though the precise mechanism remains to be elucidated.
The table below summarizes the observed biological activities of various α-methylene-γ-butyrolactone analogues, which may suggest potential areas of investigation for this compound.
| Compound Class/Analogue | Biological Pathway/Cellular Process Affected | Observed Effect | Reference |
| Isatin-derived spirocyclic α-methylene-γ-butyrolactone | TNFα-induced NF-κB signaling | Inhibition | acs.org |
| Isatin-derived spirocyclic α-methylene-γ-butyrolactone | Cancer Cell Growth | Inhibition | acs.org |
| General α-methylene-γ-lactones | Protein Alkylation | Michael-type addition to sulfhydryl groups | researchgate.netresearchgate.net |
| C75 (synthetic fatty acid synthase inhibitor) | Fatty Acid Synthesis | Inhibition of Fatty Acid Synthase (FAS) | researchgate.net |
| Adenine-linked butyrolactone | Cell Growth (L1210 cells) | Cytotoxicity | mdpi.com |
| α-methylene-γ-butyrolactones with aromatic moiety | Fungal Growth (Colletotrichum lagenarium) | Antifungal activity | mdpi.com |
It must be reiterated that the data presented above pertains to the broader class of α-methylene-γ-butyrolactones, and dedicated preclinical and in vitro studies are required to determine the specific biological pathways and cellular processes affected by this compound.
Structure Activity Relationship Sar Studies
Elucidation of Specific Structural Features Governing Biological Activity
Protoconstipatic acid is classified as a disubstituted α-methylene-γ-butyrolactone, a structural class known for significant pharmacological potential. researchgate.net The biological activity of this compound and related compounds is not governed by a single feature but rather by the interplay of its core lactone, a long aliphatic side chain, and a carboxylic acid group.
The molecule's activity is intrinsically linked to its identity as the aglycone of a family of glycosides. organic-chemistry.org For instance, extracts containing these glycosides from the lichen Cladonia furcata have demonstrated the ability to kill leukemia cells in culture. organic-chemistry.org The bioactivity of this compound itself includes antiviral, antifungal, and antibacterial properties. researchgate.net
SAR studies often involve comparing the parent compound to its analogs. Murolic acid and allo-murolic acid are closely related disubstituted α-methylene-γ-butyrolactones. researchgate.net Research on analogs of the related compound, protolichesterinic acid, has provided insight into key structural features. For example, introducing an allylamide group at the C-4 position in a series of α-methylene-γ-butyrolactones based on protolichesterinic acid resulted in improved antimycobacterial activity, with MIC values in the range of 6.25-12.5 µg/mL. researchgate.net This suggests that modifications to the substituents on the lactone ring can significantly modulate biological efficacy.
The long aliphatic chain is another critical determinant of activity. In related natural products, such as withanamides, the presence of a hydroxylated long chain is suggested to contribute to potent antioxidant activity. researchgate.net The length and functionalization of this chain in this compound are therefore presumed to be crucial for its interaction with biological membranes and molecular targets.
| Compound/Analog | Key Structural Feature | Observed Biological Activity |
| This compound | (2S,3R)-2-[(14S)-14-hydroxypentadecyl]-4-methylidene-5-oxooxolane-3-carboxylic acid nih.gov | Antiviral, antifungal, antibacterial researchgate.net |
| This compound Glycosides | Glycoside derivatives of the aglycone | Kill leukemia cells in culture organic-chemistry.org |
| Protolichesterinic acid Analogs | Allylamide group at C-4 | Improved antimycobacterial activity researchgate.net |
| Murolic acid / Allo-murolic acid | Related disubstituted α-methylene-γ-butyrolactones | Pharmacological potential researchgate.net |
Impact of Stereochemistry on Biological and Chemical Properties
Stereochemistry, the three-dimensional arrangement of atoms, is a fundamental aspect of a molecule's biological function, determining its ability to interact with chiral biological targets like enzymes and receptors. longdom.org For this compound, the specific stereoconfiguration is precisely defined as (2S,3R)-2-[(14S)-14-hydroxypentadecyl]-4-methylidene-5-oxooxolane-3-carboxylic acid. nih.gov
The molecule possesses three stereogenic centers: two contiguous centers on the γ-butyrolactone ring (at C-2 and C-3) and one on the long aliphatic side chain (at C-14). nih.gov The relative and absolute stereochemistry of these centers is critical for its biological and chemical properties.
Ring Stereochemistry (2S, 3R): The trans relationship between the alkyl side chain at C-2 and the carboxylic acid group at C-3 is a common feature in many biologically active paraconic acids. acs.org The synthesis of enantiomerically pure paraconic acids is a significant challenge, often requiring stereoselective methods to control the configuration of these centers. jst.go.jp The specific (2S, 3R) configuration of this compound dictates the spatial orientation of the two major substituents on the lactone ring, which is crucial for proper binding to its biological targets.
The importance of stereochemistry is well-documented for related paraconic acids. For example, the synthesis of both enantiomers of compounds like methylenolactocin (B1220160) and protolichesterinic acid has been pursued to evaluate their distinct biological activities. jst.go.jpacs.org This underscores the principle that different enantiomers and diastereomers of a compound can have vastly different, or even opposing, biological effects. longdom.org
| Stereocenter | Configuration | Significance |
| C-2 | S | Defines the orientation of the long alkyl side chain relative to the lactone ring. nih.gov |
| C-3 | R | Defines the orientation of the carboxylic acid group relative to the lactone ring, establishing a trans configuration with the C-2 substituent. nih.govacs.org |
| C-14 | S | Determines the specific 3D structure of the hydroxylated aliphatic tail, likely impacting membrane interaction and target binding. nih.gov |
Significance of the α-Methylene-γ-Butyrolactone Moiety for Observed Activities
The α-methylene-γ-butyrolactone (also written as α-methylidene-γ-butyrolactone) is arguably the most significant structural feature responsible for the biological activity of this compound and a vast number of other natural products, particularly sesquiterpene lactones. researchgate.netnih.gov This moiety functions as a potent Michael acceptor, a key feature for its biological mechanism. nih.gov
The exocyclic double bond is conjugated with the carbonyl group of the lactone, making the β-carbon of the double bond electrophilic and susceptible to nucleophilic attack from biological macromolecules. researchgate.netnih.gov A recent study highlighted that this moiety is an evolutionarily conserved feature in many anti-inflammatory natural products. nih.gov
Key aspects of its significance include:
Electrophilicity and Reactivity: The α-methylene-γ-butyrolactone core exhibits strong electrophilicity. nih.gov It can readily react with nucleophiles, particularly the sulfhydryl (thiol) groups of cysteine residues in proteins. nih.gov
Mechanism of Action: This reactivity is central to its bioactivity. For example, the α-methylene-γ-butyrolactone moiety has been shown to directly interact with the NF-κB p65 protein. nih.gov By forming a covalent bond with a cysteine residue, it interferes with the DNA binding activity of NF-κB, a critical transcription factor involved in inflammatory responses. nih.gov This blocks the pro-inflammatory cascade.
Broad Biological Activities: The ability of this moiety to covalently modify proteins underlies the wide range of observed activities, including anti-inflammatory, antitumor, antiviral, and antifungal effects. researchgate.netnih.govnih.gov For instance, novel derivatives containing this moiety have been synthesized and shown to possess potent antiviral activity against the tobacco mosaic virus (TMV) by binding to the virus coat protein. nih.gov
The high reactivity of the exocyclic double bond also makes these compounds valuable monomers for creating functional polymers with high thermal stability. frontiersin.org The inherent reactivity that makes the α-methylene-γ-butyrolactone moiety a potent biological agent also imparts useful chemical properties for materials science applications. frontiersin.org
Q & A
Basic Research Questions
Q. What methodologies are recommended for the initial identification and characterization of Protoconstipatic acid in preclinical studies?
- Methodological Answer : Use a combination of high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy to confirm molecular structure. For purity assessment, employ high-performance liquid chromatography (HPLC) coupled with ultraviolet-visible (UV-Vis) spectroscopy . Preclinical studies should follow NIH guidelines for ethical reporting, including detailed descriptions of experimental conditions (e.g., solvent systems, temperature controls) to ensure reproducibility .
Q. What are the standard protocols for synthesizing this compound in laboratory settings?
- Methodological Answer : Optimize synthesis via stepwise organic reactions (e.g., esterification followed by cyclization), with reaction progress monitored using thin-layer chromatography (TLC). Document yield percentages and side-product profiles. Ensure reproducibility by specifying apparatus manufacturers and batch numbers of reagents, as per journal guidelines for materials and methods .
Q. How should researchers design initial pharmacological assays to assess this compound’s bioactivity?
- Methodological Answer : Use in vitro cell-based assays (e.g., enzyme inhibition or receptor-binding studies) with appropriate positive and negative controls. For dose-response relationships, apply logarithmic concentration ranges and triplicate measurements. Statistical analysis should include ANOVA with post-hoc tests (e.g., Tukey’s HSD) to validate significance (italicized P < 0.05) .
Advanced Research Questions
Q. What experimental designs are optimal for studying this compound’s dual mechanisms of action in divergent biological systems?
- Methodological Answer : Employ a factorial design to isolate variables (e.g., genetic knockdown models vs. wild-type systems). Use orthogonal assays (e.g., CRISPR-Cas9 gene editing paired with metabolomic profiling) to cross-validate findings. Address confounding factors by stratifying data based on biological replicates and applying mixed-effects models .
Q. How can researchers resolve contradictions in this compound’s efficacy across experimental models (e.g., in vitro vs. in vivo)?
- Methodological Answer : Conduct meta-analyses to identify confounding variables (e.g., pharmacokinetic differences, species-specific metabolism). Apply Bradford Hill criteria to evaluate causality in observational studies, emphasizing dose-response gradients and biological plausibility . For translational gaps, use physiologically based pharmacokinetic (PBPK) modeling to extrapolate in vitro data to in vivo contexts .
Q. What statistical approaches are recommended for analyzing clustered data in this compound’s longitudinal toxicity studies?
- Methodological Answer : Use generalized estimating equations (GEEs) or multilevel modeling to account for repeated measures and nested data structures. Report intraclass correlation coefficients (ICCs) to quantify cluster effects. Ensure transparency by adhering to CONSORT or ARRIVE guidelines for reporting animal studies .
Q. How should researchers address ethical challenges in human trials involving this compound?
- Methodological Answer : Follow IRB-approved protocols for participant selection, emphasizing informed consent and exclusion criteria (e.g., comorbidities, drug interactions). For early-phase trials, use adaptive designs with pre-specified stopping rules for adverse events. Document ethical considerations using SPIRIT or CONSORT checklists .
Data Interpretation and Reporting
Q. What frameworks can guide the formulation of research questions on this compound’s novel applications?
- Methodological Answer : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize hypotheses. For mechanistic studies, use PICO (Population, Intervention, Comparison, Outcome) to define variables. Avoid oversimplification by integrating opposing findings into the discussion section .
Q. How should conflicting data on this compound’s metabolic pathways be presented in publications?
- Methodological Answer : Use comparative tables to juxtapose contradictory results (e.g., enzyme kinetics across species). Discuss limitations such as assay sensitivity or model relevance. For transparency, include raw data in supplementary materials and pre-register hypotheses on platforms like Open Science Framework .
Methodological Pitfalls to Avoid
- Correlation vs. Causation : Observational studies on this compound’s therapeutic effects must avoid implying causality without randomized controlled trial (RCT) validation .
- Sample Size Justification : Use power analysis (e.g., G*Power software) to determine minimum sample sizes, preventing underpowered conclusions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
